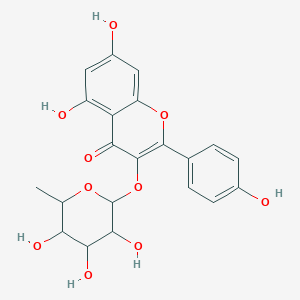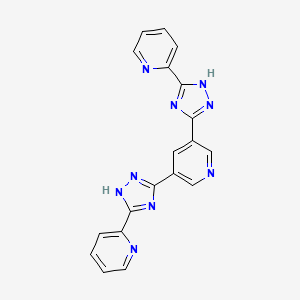
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with two 1,2,4-triazole rings, each of which is further substituted with a pyridine ring. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with 2-pyridyl-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Coordination Reactions: This compound readily forms coordination complexes with transition metals such as copper, zinc, and cadmium.
Substitution Reactions: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or zinc acetate in solvents like methanol or ethanol.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions are typically metal complexes, substituted derivatives, and oxidized or reduced forms of the original compound .
Aplicaciones Científicas De Investigación
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry:
Medicinal Chemistry: Investigated for its potential as a ligand in the development of metal-based drugs and diagnostic agents.
Material Science: Employed in the design of luminescent materials and sensors due to its photophysical properties.
Biological Studies: Explored for its interactions with biomolecules and potential biological activities.
Mecanismo De Acción
The mechanism by which 3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine exerts its effects is primarily through coordination with metal ions. The nitrogen atoms in the pyridine and triazole rings act as donor sites, forming stable complexes with metal ions. These complexes can then participate in various catalytic and biological processes, depending on the nature of the metal ion and the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Bis((pyridin-2-yl)-1,2,4-triazol-3-yl)methane: Similar structure but with a methylene bridge instead of a pyridine ring.
Bis((pyridin-2-yl)-1,2,4-triazol-3-yl)ethane: Similar structure but with an ethylene bridge instead of a pyridine ring.
Uniqueness
3,5-Bis(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its ability to form highly stable and versatile coordination complexes. The presence of multiple nitrogen donor sites allows for the formation of diverse coordination geometries and topologies, making it a valuable ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C19H13N9 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3,5-bis(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C19H13N9/c1-3-7-21-14(5-1)18-23-16(25-27-18)12-9-13(11-20-10-12)17-24-19(28-26-17)15-6-2-4-8-22-15/h1-11H,(H,23,25,27)(H,24,26,28) |
Clave InChI |
SBSVUFYLRPRWSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CN=C3)C4=NNC(=N4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one](/img/structure/B15156133.png)
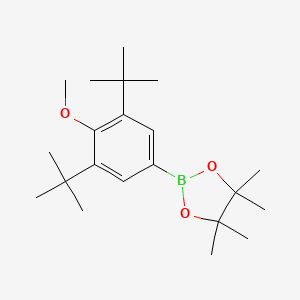
![6-({1-[4-Hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid](/img/structure/B15156146.png)
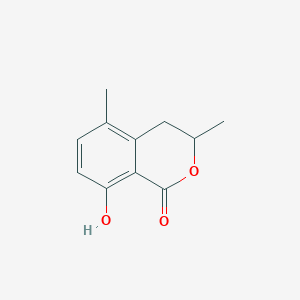
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B15156155.png)
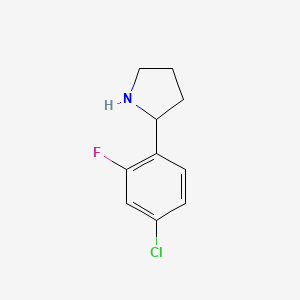
![8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
![N-(4-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15156176.png)
![2-[(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B15156184.png)
![N-(2,6-dimethylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15156188.png)

![2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B15156204.png)
![5-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15156216.png)
